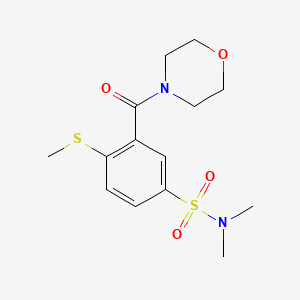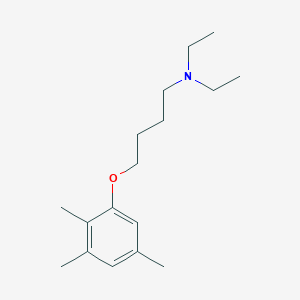![molecular formula C20H24N2O4S B4725457 N-(2-Methoxyphenyl)-3-({2-[(2-methoxyphenyl)carbamoyl]ethyl}sulfanyl)propanamide](/img/structure/B4725457.png)
N-(2-Methoxyphenyl)-3-({2-[(2-methoxyphenyl)carbamoyl]ethyl}sulfanyl)propanamide
Descripción general
Descripción
N-(2-Methoxyphenyl)-3-({2-[(2-methoxyphenyl)carbamoyl]ethyl}sulfanyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxyphenyl groups and a carbamoyl ethyl sulfanyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)-3-({2-[(2-methoxyphenyl)carbamoyl]ethyl}sulfanyl)propanamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide and sulfanyl linkages. One common synthetic route involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form a urea linkage, followed by further functionalization to introduce the sulfanyl and propanamide groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methoxyphenyl)-3-({2-[(2-methoxyphenyl)carbamoyl]ethyl}sulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl groups can yield quinones, while reduction of the carbamoyl group can produce primary amines.
Aplicaciones Científicas De Investigación
N-(2-Methoxyphenyl)-3-({2-[(2-methoxyphenyl)carbamoyl]ethyl}sulfanyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of N-(2-Methoxyphenyl)-3-({2-[(2-methoxyphenyl)carbamoyl]ethyl}sulfanyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxyphenyl groups can interact with hydrophobic pockets in proteins, while the carbamoyl and sulfanyl groups can form hydrogen bonds and other interactions that modulate the activity of the target proteins .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Methoxyphenyl)propanamide: A simpler analog with similar methoxyphenyl groups but lacking the carbamoyl ethyl sulfanyl moiety.
N-(4-Methoxyphenyl)carbamoyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide: A compound with similar carbamoyl and methoxyphenyl groups but different overall structure.
Uniqueness
N-(2-Methoxyphenyl)-3-({2-[(2-methoxyphenyl)carbamoyl]ethyl}sulfanyl)propanamide is unique due to its combination of methoxyphenyl, carbamoyl, and sulfanyl groups, which confer specific chemical and biological properties not found in simpler analogs
Propiedades
IUPAC Name |
3-[3-(2-methoxyanilino)-3-oxopropyl]sulfanyl-N-(2-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-25-17-9-5-3-7-15(17)21-19(23)11-13-27-14-12-20(24)22-16-8-4-6-10-18(16)26-2/h3-10H,11-14H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUSSMBMQWENTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCSCCC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorobenzyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B4725391.png)
![3-(4-fluorophenyl)-2-methyl-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4725394.png)
![ETHYL 2-[(2-{[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4725402.png)
![tert-butyl 4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4725414.png)
![1-(2,3-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4725415.png)
![N-(2-ethylphenyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4725418.png)
![N-(4-bromo-2-chlorophenyl)-2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4725424.png)
![4-allyl-3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4725427.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4725428.png)
![N-(2-hydroxyethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4725433.png)


![1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1-ethanone](/img/structure/B4725446.png)
![2-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4725470.png)
